molecular formula C9H10N8O4 B12725090 Uridine, 3',5'-diazido-2',3'-dideoxy- CAS No. 136466-27-8

Uridine, 3',5'-diazido-2',3'-dideoxy-

Cat. No.: B12725090
CAS No.: 136466-27-8
M. Wt: 294.23 g/mol
InChI Key: KCPSFJPBWLVUDO-XKBRQERYSA-N
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Description

Uridine, 3’,5’-diazido-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, but with modifications at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 3’,5’-diazido-2’,3’-dideoxy- typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by azidation reactions to introduce azido groups at the 3’ and 5’ positions. The reaction conditions often require the use of azidating agents such as sodium azide in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for Uridine, 3’,5’-diazido-2’,3’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Uridine, 3’,5’-diazido-2’,3’-dideoxy- can undergo various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido groups can be reduced to amines under suitable conditions.

    Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogenation Catalysts: Used for the reduction of azido groups to amines.

    Copper Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

    Aminated Derivatives: Formed from the reduction of azido groups.

    Triazole Derivatives: Formed from cycloaddition reactions.

Scientific Research Applications

Uridine, 3’,5’-diazido-2’,3’-dideoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on nucleic acid metabolism and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of Uridine, 3’,5’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido groups can also participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine (AZT): Another nucleoside analog with azido groups, used as an antiviral drug.

    2’,3’-Dideoxyuridine: A nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.

Uniqueness

Uridine, 3’,5’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups at both the 3’ and 5’ positions, which allows for specific chemical modifications and reactions that are not possible with other nucleoside analogs.

Properties

CAS No.

136466-27-8

Molecular Formula

C9H10N8O4

Molecular Weight

294.23 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-[azido(hydroxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N8O4/c10-15-13-4-3-6(21-7(4)8(19)14-16-11)17-2-1-5(18)12-9(17)20/h1-2,4,6-8,19H,3H2,(H,12,18,20)/t4-,6+,7-,8?/m0/s1

InChI Key

KCPSFJPBWLVUDO-XKBRQERYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-]

Origin of Product

United States

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